molecular formula C15H10N4O3 B5456699 1-[3-(2-nitrophenyl)acryloyl]-1H-1,2,3-benzotriazole

1-[3-(2-nitrophenyl)acryloyl]-1H-1,2,3-benzotriazole

Cat. No.: B5456699
M. Wt: 294.26 g/mol
InChI Key: WQDCUIQXTVMMMW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzotriazole, acryloyl, and nitrophenyl groups each contribute distinct structural features, and their arrangement within the molecule would influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acryloyl group could potentially participate in addition reactions, while the nitro group in the nitrophenyl ring might make that portion of the molecule more electron-poor and susceptible to electrophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “1-[3-(2-nitrophenyl)acryloyl]-1H-1,2,3-benzotriazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound would likely depend on its properties and potential applications. These could include further studies to better understand its reactivity, investigations into its potential uses, and the development of new synthesis methods .

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15(18-14-8-4-2-6-12(14)16-17-18)10-9-11-5-1-3-7-13(11)19(21)22/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDCUIQXTVMMMW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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